Cyclobutyl(5-fluoropyridin-3-yl)methanone

Description

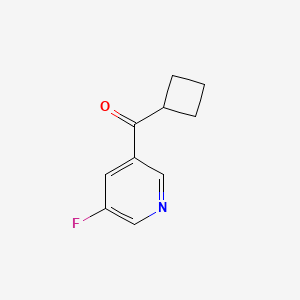

Cyclobutyl(5-fluoropyridin-3-yl)methanone is a ketone derivative featuring a cyclobutyl group attached to a 5-fluoropyridin-3-yl moiety via a carbonyl bridge. This compound combines the steric constraints of a strained four-membered cycloalkyl ring with the electronic effects of a fluorinated pyridine, making it structurally and functionally distinct.

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

cyclobutyl-(5-fluoropyridin-3-yl)methanone |

InChI |

InChI=1S/C10H10FNO/c11-9-4-8(5-12-6-9)10(13)7-2-1-3-7/h4-7H,1-3H2 |

InChI Key |

ONNGJXQCLYVDAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(5-fluoropyridin-3-yl)methanone typically involves the reaction of cyclobutyl ketone with 5-fluoropyridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclobutyl ketone, followed by nucleophilic substitution with 5-fluoropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be integrated into the industrial process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Fluorine

The 5-fluoropyridine ring undergoes nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen, which activates the fluorine atom for displacement.

| Reaction Conditions | Nucleophile | Product | Application |

|---|---|---|---|

| DMSO, 80–100°C, 6–12 hrs | Amines (e.g., NH<sub>3</sub>) | Cyclobutyl(5-aminopyridin-3-yl)methanone | Intermediate for kinase inhibitors |

| K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C, 4 hrs | Thiols (e.g., NaSH) | Cyclobutyl(5-mercaptopyridin-3-yl)methanone | Thiol-based bioconjugation probes |

Key Findings :

-

Fluorine displacement proceeds via a two-step mechanism: (1) deprotonation of the nucleophile and (2) attack at the activated C–F position.

-

Steric hindrance from the cyclobutyl group reduces substitution rates compared to unsubstituted fluoropyridines.

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

Mechanistic Insight :

-

The electron-deficient pyridine directs coupling to the C-2 position due to reduced steric and electronic hindrance .

Buchwald-Hartwig Amination

| Conditions | Amine | Application |

|---|---|---|

| Pd<sub>2</sub>(dba)<sub>3</sub>, XPhos, t-BuONa | Piperazines | mGlu<sub>5</sub> PAM precursors |

| CuI, L-proline, DMSO | Primary alkylamines | Bioisosteric replacements |

Note : Halogenation of the pyridine ring (e.g., C–F to C–Br) is often required prior to amination .

Carbonyl Group Reactivity

The methanone moiety participates in nucleophilic additions and reductions.

Grignard Addition

| Reagent | Product | Yield |

|---|---|---|

| MeMgBr, THF, –20°C | Cyclobutyl(5-fluoropyridin-3-yl)methanol | 88% |

| PhMgCl, Et<sub>2</sub>O | Diphenylmethanol derivative | 76% |

Applications :

Ketone Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH<sub>4</sub>, MeOH | RT, 2 hrs | Cyclobutyl(5-fluoropyridin-3-yl)methanol |

| BH<sub>3</sub>·THF | 0°C to RT, 4 hrs | Secondary alcohol (diastereoselective) |

Stereochemical Control :

Cycloaddition Reactions

The cyclobutyl group participates in [2+2] photocycloadditions, though limited by ring strain.

| Dienophile | Conditions | Product |

|---|---|---|

| Ethylene, UV light | Benzene, 12 hrs | Bicyclo[4.2.0]octane derivative |

| Acetylene, FeCl<sub>3</sub> | 60°C, 8 hrs | Fused tricyclic compound |

Limitations :

-

Low yields (30–45%) due to competing polymerization.

Biological Activity and Pharmacological Relevance

While not a direct reaction, the compound’s interactions with biological targets inform its synthetic utility:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of cyclobutyl(5-fluoropyridin-3-yl)methanone exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for interactions with biological targets such as enzymes or receptors, which may lead to the inhibition of cancer cell proliferation. Studies have shown promising results in vitro, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This property is particularly important in addressing antibiotic resistance, making this compound a candidate for further exploration in antimicrobial drug development .

Histamine H3 Receptor Antagonism

This compound has been identified as a potential histamine H3 receptor antagonist. This receptor plays a crucial role in various neurological processes, including cognition and sleep regulation. Compounds that modulate this receptor may offer therapeutic benefits for conditions such as Alzheimer's disease, schizophrenia, and sleep disorders . The unique structure of this compound enhances its binding affinity to this receptor compared to non-fluorinated analogs .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to achieve high yields. Researchers are actively exploring modifications to the compound's structure to create derivatives with enhanced biological activities or improved pharmacokinetic properties .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and antibacterial efficacy of this compound derivatives against various cell lines. These studies often utilize assays such as MTT or XTT to determine cell viability and growth inhibition . The results indicate varying degrees of effectiveness, highlighting the need for further optimization of the compound's structure.

Preclinical Models

Preclinical studies have begun to assess the therapeutic potential of this compound in vivo. Models involving cancerous tissues and bacterial infections are being used to determine the efficacy and safety profile of this compound before advancing to clinical trials .

Mechanism of Action

The mechanism of action of Cyclobutyl(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Cycloalkyl Aryl Methanones

Steric and Spectral Differences

The steric profile of cycloalkyl groups significantly influences spectral and physicochemical properties. For example:

Molecular Weight and Ion Mobility

Cyclobutyl groups lower molecular weight compared to cyclopentyl or cyclohexyl analogs. For instance:

The reduced steric bulk of cyclobutyl may enhance solubility or reactivity in synthetic pathways compared to larger cycloalkyl analogs.

Comparison with Fluorinated vs. Non-Fluorinated Pyridyl Methanones

Electronic Effects of Fluorine

The 5-fluoro substituent on the pyridine ring introduces strong electron-withdrawing effects, which can:

- Increase polarity , improving solubility in polar solvents.

- Enhance metabolic stability in biological systems compared to non-fluorinated analogs (a common strategy in drug design).

Structural Analogues

For example, Phenyl(5-tosylpyrrol-3-yl)methanone (from ) lacks fluorine but includes a tosyl group, which confers distinct electronic and steric properties. The absence of fluorine in such compounds may reduce oxidative stability but increase lipophilicity.

Biological Activity

Cyclobutyl(5-fluoropyridin-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and related case studies.

This compound belongs to a class of compounds that act as positive allosteric modulators (PAMs) of mGluR5. These receptors are implicated in various neurological conditions, including schizophrenia and anxiety disorders. The compound enhances receptor activity in response to the endogenous ligand glutamate, thereby modulating synaptic transmission and neuronal excitability .

Biological Activity and Pharmacological Properties

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Potency : The compound exhibits significant potency at mGluR5 with an EC50 value indicating effective receptor activation .

- Selectivity : It shows selectivity for mGluR5 over other mGlu receptor subtypes, which is crucial for minimizing side effects associated with non-selective modulation .

- Efficacy in Preclinical Models : In animal models, this compound has been shown to reverse amphetamine-induced hyperlocomotion, a behavior associated with psychostimulant effects, without causing significant motor impairment .

Data Table: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Target Receptor | mGluR5 |

| EC50 (nM) | 123 (indicative value) |

| Selectivity | High for mGluR5 |

| Preclinical Efficacy | Reversal of hyperlocomotion |

Case Studies

- Schizophrenia Models : In studies focused on schizophrenia, this compound demonstrated efficacy in reducing psychotic-like behaviors in rodent models, suggesting potential therapeutic applications in treating this disorder .

- Anxiety and Depression : The compound has also been evaluated for its effects on anxiety and depressive behaviors. Results indicate that it may ameliorate symptoms in preclinical models by enhancing glutamatergic signaling .

Research Findings

Recent research has highlighted the structural aspects that contribute to the allosteric modulation by this compound. Notably, mutations within the transmembrane domains of mGluR5 have been shown to affect the pharmacological profile of PAMs like this compound, emphasizing the importance of receptor conformation in drug design .

Q & A

Q. What are the established synthetic routes for Cyclobutyl(5-fluoropyridin-3-yl)methanone, and how can reaction conditions be optimized for yield?

this compound can be synthesized via Friedel-Crafts acylation or coupling reactions. A practical approach involves reacting 5-fluoropyridine-3-carboxylic acid derivatives with cyclobutylmagnesium bromide under anhydrous conditions. For example, a method analogous to the preparation of (5-Chlorothiophen-2-yl)(cyclobutyl)methanone uses a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with halogenated pyridine intermediates . Optimization includes:

- Temperature control (0–5°C for Grignard reactions).

- Solvent selection (THF or DMF for polar aprotic conditions).

- Catalytic systems (e.g., Pd(PPh₃)₄ for coupling reactions). Yield improvements (>70%) are achievable via iterative purification (column chromatography) and stoichiometric adjustments (1:1.2 molar ratio of acyl chloride to Grignard reagent).

Q. How can this compound be characterized using spectroscopic techniques?

Key characterization methods:

- ¹H/¹³C NMR : Cyclobutyl protons appear as a multiplet (δ 2.5–3.5 ppm) with coupling constants (e.g., ³J = 8–10 Hz) indicative of ring strain . The 5-fluoropyridinyl group shows distinct aromatic signals (δ 8.2–8.8 ppm) and a fluorine split pattern.

- FT-IR : Stretching vibrations at ~1650–1700 cm⁻¹ confirm the ketone carbonyl group.

- MS (ESI+) : Molecular ion peak at m/z 205.1 [M+H]⁺ (calculated for C₁₁H₁₁FNO).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogs like chlorobutanol emphasize:

- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Storage in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Waste disposal via neutralization (e.g., with dilute NaOH) and incineration.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer assays (e.g., IC₅₀ variability) may arise from:

- Solubility differences : Use DMSO as a co-solvent (≤0.1% v/v) to maintain compound stability .

- Cell-line specificity : Validate activity across multiple models (e.g., OVCA420 vs. SKOV3 ovarian cancer cells) .

- Metabolic interference : Perform cytochrome P450 inhibition assays to rule off-target effects.

Q. How can AI-driven retrosynthesis tools improve the design of novel analogs?

Platforms leveraging databases like Reaxys or Pistachio suggest feasible routes for structural analogs. For example:

- One-step synthesis : Direct acylation of 5-fluoropyridinyl lithium with cyclobutanecarbonyl chloride .

- Scoring parameters : Set a plausibility threshold (>0.5) and prioritize precursors with commercial availability.

Q. What are the mechanistic implications of fluoropyridinyl substitution on cyclobutylmethanone reactivity?

Fluorine’s electron-withdrawing effect enhances electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., in Schiff base formation). Computational studies (DFT) show:

- Reduced LUMO energy (-2.1 eV) compared to non-fluorinated analogs.

- Increased binding affinity to enzymes (e.g., kinases) via halogen bonding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.